2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves sulfonating agents and hydrazine or hydrazide components. For instance, sulfonating agents like 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride have been utilized for the efficient sulfonation of amines, showcasing a versatile approach to creating activated amines that can be further functionalized under specific conditions (Sakamoto et al., 2006). Additionally, palladium-catalyzed coupling reactions have been employed to create aryl N-aminosulfonamides, highlighting a method for introducing sulfonamide functionalities through a three-component coupling process (Ye & Wu, 2012).
Molecular Structure Analysis
The molecular structure and interactions of sulfonamide derivatives can be thoroughly analyzed using spectroscopic methods and computational chemistry. For example, a study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its molecular structure and spectroscopic properties, employing techniques like NMR, UV-Vis, FT-IR, and mass spectroscopy (Singh et al., 2013).
Scientific Research Applications
Precursors for Bifunctionalized Anionic Derivatives
Bis-β-sulfanylethylester and cyclic disulfide-S-oxides serve as precursors for preparing bifunctionalized anionic derivatives with two oxidized sulfurs. These derivatives undergo various transformations, including ring cleavage and selective oxidation, resulting in compounds with diverse functional groups like sulfonate, β-sulfanyl, β-sulfinyl, and β-sulfonyl ethyl ester. These transformations exhibit the versatility of sulfur-containing compounds in synthesizing complex molecules (Sousa & Artaud, 2008).
Catalytic Applications
Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) (PBBS) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide (TBBDA) have been used as catalysts in the one-pot synthesis of complex organic structures such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. These compounds demonstrate the utility of sulfur-based catalysts in facilitating complex organic reactions (Ghorbani‐Vaghei & Veisi, 2010).
Synthesis and Characterization of Sulfonamides
New sulfonamide derivatives have been synthesized and characterized, highlighting the role of sulfonamides in the formation of complex molecular structures. These compounds feature hydrogen bonding and have been confirmed by methods such as FTIR, ESI-MS, and X-ray crystallography (Danish et al., 2021).
Safety And Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound3. Please handle the compound with appropriate safety measures.
Future Directions
The future directions of 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide are not clear from the available information. However, given its use in proteomics research1, it may have potential applications in the study of proteins and their interactions.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature and databases.
properties
IUPAC Name |
5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKAFHASWURKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410986 | |
Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
CAS RN |
887354-22-5 | |
Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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